Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-
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Overview
Description
Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- is a plant pigment that belongs to a class of tetraterpenes called carotenoids. These tetraterpenes are known for their yellow, orange, and red colors, which are beneficial to their host species, typically plants and algae . Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- is a degradation product of carotene and serves as an important biomarker due to its long degradation time .
Preparation Methods
Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- can be synthesized through various chemical reactions. One common method involves the use of Wittig reactions or Grignard compounds to obtain carotenoids . Industrial production methods often involve the chemical synthesis of carotenoids, including carotane, through selective condensation reactions of carbonyl compounds, dehydration and elimination reactions, and homo-dimerization reactions . Additionally, microbial fermentation has emerged as a promising alternative for the efficient biosynthesis of carotenoids .
Chemical Reactions Analysis
Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various derivatives of carotane, such as beta and gamma carotane derivatives .
Scientific Research Applications
Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a biomarker to identify previous water-based habitats due to its long preservation time in sediment and oil environments . In biology, carotane plays a role in photosynthesis and photoprotection in plants and algae . In medicine, carotenoids, including carotane, are studied for their antioxidant properties and potential health benefits, such as reducing the risk of chronic diseases . In the food industry, carotenoids are used as natural colorants and nutritional supplements .
Mechanism of Action
Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- exerts its effects primarily through its antioxidant properties. It acts as a scavenger of lipophilic radicals within cell membranes, protecting cells from oxidative damage . Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- can also modulate the expression of specific genes via nuclear hormone receptors, such as the retinoic acid receptor and retinoid X receptor . These pathways are involved in various physiological processes, including vision, growth, and immune function .
Comparison with Similar Compounds
Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- is similar to other carotenoids, such as beta-carotene, alpha-carotene, and lycopene. carotane is unique in that it is a degradation product of carotene and lacks the double bonds present in other carotenoids . This structural difference gives carotane distinct properties, such as a longer degradation time and different biological activities . Other similar compounds include beta-cryptoxanthin, lutein, and zeaxanthin, which also have antioxidant properties and are used in various applications .
Properties
Molecular Formula |
C40H78 |
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Molecular Weight |
559 g/mol |
IUPAC Name |
1,1,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,2,6-trimethylcyclohexyl)octadecyl]cyclohexane |
InChI |
InChI=1S/C40H78/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h31-38H,11-30H2,1-10H3 |
InChI Key |
KINNMTBWIQCDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1CCC(C)CCCC(C)CCCCC(C)CCCC(C)CCC2C(CCCC2(C)C)C)(C)C |
Origin of Product |
United States |
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